

Benzyl-PEG2-acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG2-acid**

Cat. No.: **B2965496**

[Get Quote](#)

Introduction

Benzyl-PEG2-acid is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. As a member of the polyethylene glycol (PEG) family, it possesses advantageous properties such as biocompatibility, low toxicity, and enhanced water solubility.^{[1][2]} The molecule features a terminal carboxylic acid and a benzyl-protected hydroxyl group, making it a versatile building block for chemical synthesis, particularly in the development of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1] The benzyl group provides stability, while the carboxylic acid allows for covalent attachment to amine-containing molecules.^[1] This guide provides a comprehensive overview of the molecular properties, experimental protocols, and applications of **Benzyl-PEG2-acid**.

Core Molecular Information

Molecular Formula: C₁₂H₁₆O₄^{[3][4][5]}

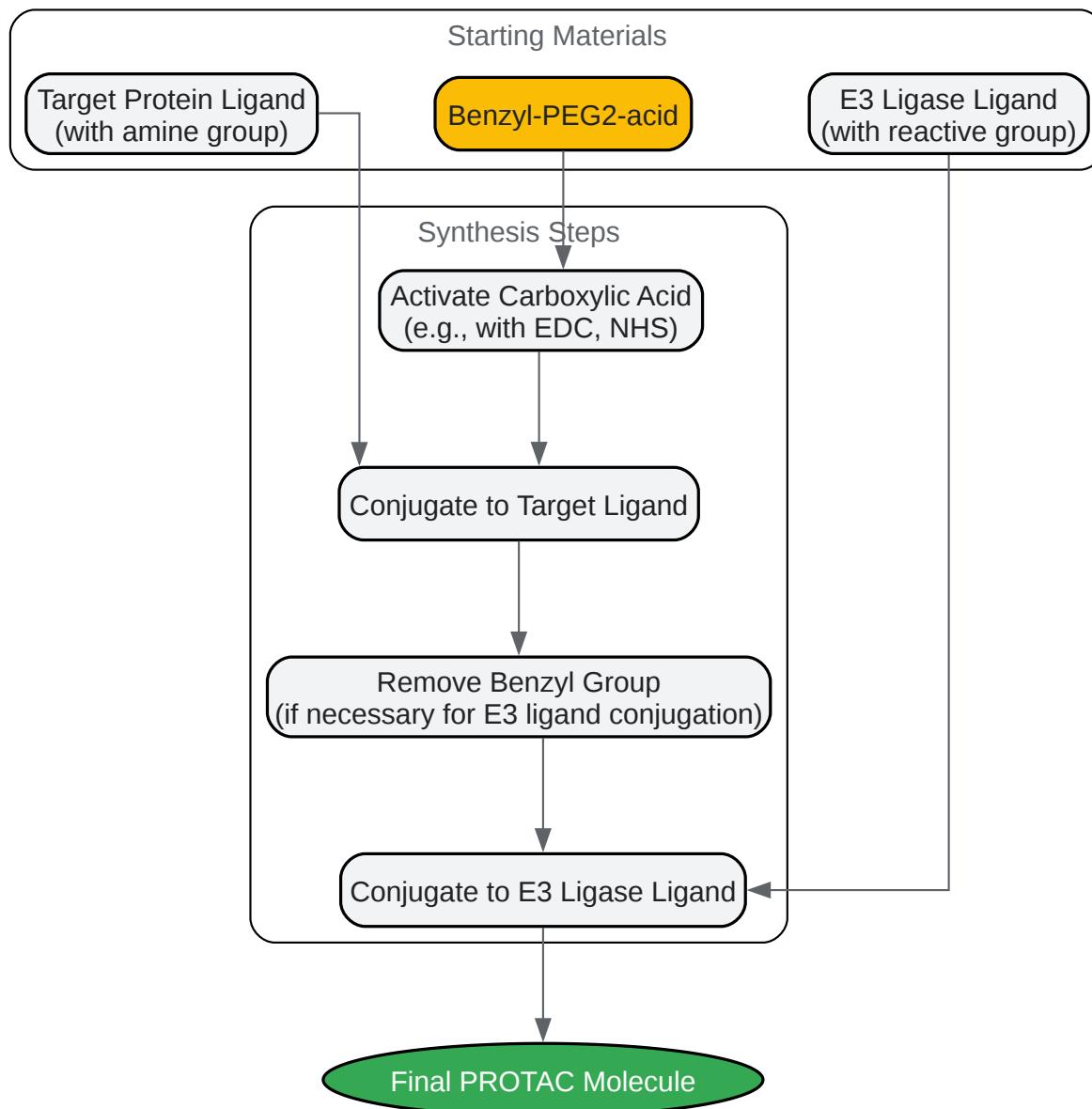
Molecular Weight: 224.25 g/mol ^{[3][4]}

IUPAC Name: 3-(2-(benzyloxy)ethoxy)propanoic acid

SMILES: O=C(O)CCOCCOCC1=CC=CC=C1^{[3][6]}

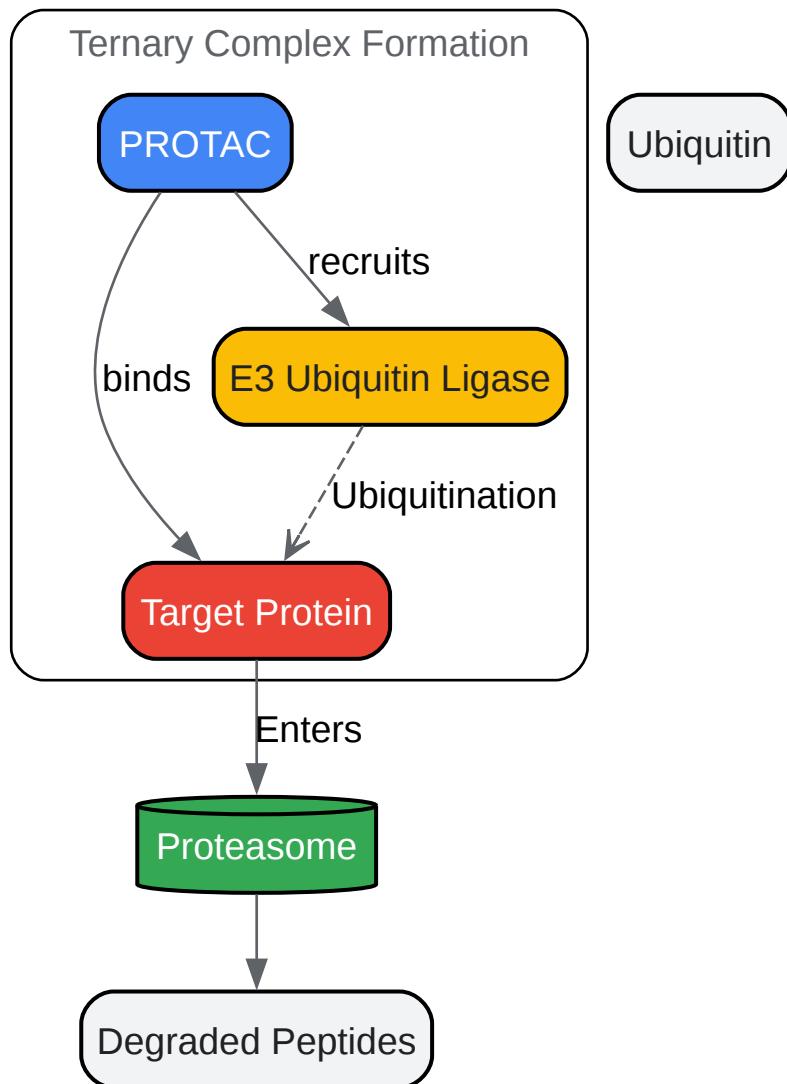
CAS Number: 91555-65-6^{[3][4]}

Physicochemical and Handling Data


A summary of the key quantitative data for **Benzyl-PEG2-acid** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	224.25 g/mol	[3][4]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[3][4]
Physical Form	Liquid, Colorless to light yellow, Oily	[4][7]
Density	1.1360 g/cm ³	[4]
Purity	Typically ≥95%	[6][8]
Solubility	Soluble in DMSO (10 mM), DMF, and Water	[6][9]
Storage Conditions	Pure form: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4][6]

Applications in Drug Development


Benzyl-PEG2-acid is a key reagent in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4][6] The bifunctional nature of this linker allows for the covalent linkage of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.

The general workflow for utilizing **Benzyl-PEG2-acid** in the synthesis of a PROTAC is depicted below. This involves the sequential or convergent synthesis where the linker is conjugated to the two different binding moieties.

[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC synthesis using **Benzyl-PEG2-acid**.

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action for a PROTAC molecule.

Experimental Protocol: Conjugation to an Amine-Containing Molecule

The following is a general protocol for the conjugation of **Benzyl-PEG2-acid** to a molecule containing a primary amine ($R-NH_2$), such as a protein, peptide, or small molecule ligand. This

procedure is based on the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[\[10\]](#)

Materials:

- **Benzyl-PEG2-acid**
- Amine-containing substrate (R-NH₂)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, for biomolecules)
- Quenching reagent (e.g., hydroxylamine, Tris, or glycine buffer)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Benzyl-PEG2-acid** in anhydrous DMF or DCM.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DCM.
 - Dissolve the amine-containing substrate in the appropriate reaction buffer. For biomolecules, a buffer free of primary amines (like PBS) is crucial.
- Activation of **Benzyl-PEG2-acid**:
 - In a clean, dry reaction vessel, add the **Benzyl-PEG2-acid** solution.
 - Add 1.5-2.0 molar equivalents of EDC and NHS to the **Benzyl-PEG2-acid** solution.

- Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This reaction is most efficient at a pH of 4.5-7.2.[10]
- Conjugation Reaction:
 - Add the amine-containing substrate to the activated **Benzyl-PEG2-acid** mixture. A 1.0 to 1.5 molar excess of the amine substrate relative to the linker is a common starting point.
 - If necessary, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction between the NHS-activated ester and the primary amine.[10]
 - Let the conjugation reaction proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the substrate.
- Quenching the Reaction:
 - To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine or an amine-containing buffer like Tris.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or silica gel chromatography to remove unreacted starting materials and byproducts.
- Characterization:
 - Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: These are general guidelines. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically for each specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl-PEG-acid | AxisPharm [axispharm.com]
- 2. PEG for drug development [bocsci.com]
- 3. Benzyl-PEG2-acid|CAS 91555-65-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gentaur.com [gentaur.com]
- 7. Benzyl-PEG2-acid 91555-65-6 [qiyuebio.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Benzyl-PEG2-acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2965496#benzyl-peg2-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b2965496#benzyl-peg2-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com